Phenyl(1,3-thiazol-2-yl)methanol
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Overview
Description
Phenyl(1,3-thiazol-2-yl)methanol is an organic compound with the molecular formula C10H9NOS. It features a phenyl group attached to a thiazole ring, which is further connected to a methanol group.
Mechanism of Action
Target of Action
Phenyl(1,3-thiazol-2-yl)methanol is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For example, some thiazole derivatives can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Result of Action
Thiazole derivatives are known to have a range of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Phenyl(1,3-thiazol-2-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that contain active sites compatible with the thiazole ring. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, it can form hydrogen bonds with proteins, influencing their conformation and activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating the activity of these enzymes, this compound can alter gene expression and cellular metabolism. For example, in cancer cells, this compound has been found to inhibit the proliferation of cells by interfering with the signaling pathways that promote cell division . Furthermore, this compound can induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to either inhibition or activation. For instance, this compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events that are critical for cell signaling . Additionally, it can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its ability to induce sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit minimal toxicity and can effectively modulate biochemical pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . This compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle. As a result, this compound can influence the levels of metabolites and energy production within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(1,3-thiazol-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with thiourea to form 2-phenylthiazole, which is then reduced to this compound using sodium borohydride . Another method involves the cyclization of α-phenylthioacetamide with α-haloketones under basic conditions .
Industrial Production Methods
Techniques like continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1,3-thiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form phenyl(1,3-thiazol-2-yl)methanone.
Reduction: The compound can be reduced to form phenyl(1,3-thiazol-2-yl)methane.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Phenyl(1,3-thiazol-2-yl)methanone.
Reduction: Phenyl(1,3-thiazol-2-yl)methane.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Phenyl(1,3-thiazol-2-yl)methanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenyl(1,3-thiazol-2-yl)methanone: Similar structure but with a carbonyl group instead of a hydroxyl group.
Phenyl(1,3-thiazol-2-yl)methane: Lacks the hydroxyl group, making it less polar.
2-Phenylthiazole: Lacks the methanol group, affecting its reactivity and solubility.
Uniqueness
Phenyl(1,3-thiazol-2-yl)methanol is unique due to the presence of both a phenyl group and a thiazole ring, which confer distinct chemical and biological properties. The hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
IUPAC Name |
phenyl(1,3-thiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPLEXYGTGYCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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